molecular formula C21H20BrNO4S B12115396 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B12115396
M. Wt: 462.4 g/mol
InChI Key: OYWOQQPUHSDDFM-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a bromobenzyl group, and a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through nucleophilic substitution reactions, often using 3-bromobenzyl chloride and a suitable base.

    Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of tetrahydrothiophene with oxidizing agents to form the dioxidotetrahydrothiophene, which is then coupled with the benzofuran core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity can be explored in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for pharmacological studies.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzofuran core could engage in π-π interactions, while the bromobenzyl and dioxidotetrahydrothiophenyl groups could participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide
  • N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide

Uniqueness

Compared to similar compounds, N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine, potentially leading to unique biological or chemical properties.

Properties

Molecular Formula

C21H20BrNO4S

Molecular Weight

462.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H20BrNO4S/c1-14-18-7-2-3-8-19(18)27-20(14)21(24)23(17-9-10-28(25,26)13-17)12-15-5-4-6-16(22)11-15/h2-8,11,17H,9-10,12-13H2,1H3

InChI Key

OYWOQQPUHSDDFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=CC=C3)Br)C4CCS(=O)(=O)C4

Origin of Product

United States

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